Ethyl 4-[2-[[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-2-oxoethyl]piperazine-1-carboxylate
Description
Ethyl 4-[2-[[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-2-oxoethyl]piperazine-1-carboxylate is a heterocyclic compound featuring a pyrimidine ring (4,6-dimethylpyrimidin-2-yl), a pyrazole ring (5-methylpyrazol-3-yl), and a piperazine moiety connected via an ethyl carboxylate group.
Synthesis routes for analogous compounds involve condensation reactions between hydrazine derivatives and carbonyl-containing precursors under reflux conditions in ethanol or acetic acid . For instance, highlights the use of pyrimidine hydrazines and ketones to form pyrazole-pyrimidine hybrids, a strategy likely applicable to the target compound.
Properties
Molecular Formula |
C19H27N7O3 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 4-[2-[[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-2-oxoethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H27N7O3/c1-5-29-19(28)25-8-6-24(7-9-25)12-17(27)22-16-11-15(4)23-26(16)18-20-13(2)10-14(3)21-18/h10-11H,5-9,12H2,1-4H3,(H,22,27) |
InChI Key |
MYGWEQOEPFYYSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2=CC(=NN2C3=NC(=CC(=N3)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several pharmacologically relevant analogs. Key comparisons include:
Pyrazolo[4,3-d]pyrimidinone Derivatives
A compound described in , 5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, features a pyrazolo-pyrimidinone core linked to a piperazine sulfonyl group.
- Structural Differences: The target compound lacks the sulfonyl group and pyrimidinone ring but includes a carboxamide bridge and ethyl carboxylate.
- Functional Implications : The sulfonyl group in ’s compound may enhance solubility and hydrogen-bonding interactions compared to the target compound’s carboxamide .
Benzoylamino-Linked Pyrazole-Piperazine Derivatives
describes 4-[2-Ethoxy-5-(4-methyl-piperazine-1-sulfonyl)benzoylamino]-2-methyl-5-propyl-2H-pyrazole-3-carboxylic acid amide, which integrates a benzoylamino linker between pyrazole and piperazine.
- Structural Differences: The target compound replaces the benzoylamino group with a pyrimidine-pyrazole-carboxamide moiety.
- Biological Relevance: Benzoylamino groups are common in kinase inhibitors, suggesting the target compound may exhibit similar binding modes but with altered selectivity due to pyrimidine substitution .
Triazolo-Pyrimidinyl Piperazine Carboxylates
lists analogs such as ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate, which shares the piperazine-ethyl carboxylate backbone.
- Structural Differences : The triazolo-pyrimidine core in ’s compound contrasts with the pyrazole-pyrimidine system in the target compound.
- Physicochemical Properties : Chlorophenyl substituents in may increase lipophilicity, whereas the target compound’s dimethylpyrimidine group could improve metabolic stability .
Data Tables for Comparative Analysis
Computational and Experimental Insights
- Similarity Metrics : Computational studies using Tanimoto and Dice indices (based on MACCS or Morgan fingerprints) suggest moderate similarity between the target compound and analogs, primarily due to shared piperazine and heterocyclic motifs .
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